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Compound of Interest

Compound Name: 7-Fluoroquinolin-2(1H)-one

Cat. No.: B122021 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Fluoroquinolin-2(1H)-one, a fluorinated heterocyclic compound of interest in medicinal

chemistry and drug development. As a member of the quinolinone family, which is a core

scaffold in many bioactive molecules, understanding its structural and electronic properties

through various spectroscopic techniques is paramount for its application and further

derivatization.[1][2]

While a dedicated, peer-reviewed publication detailing a full experimental spectroscopic

analysis of 7-Fluoroquinolin-2(1H)-one is not readily available in public databases, this guide

synthesizes expected data based on the analysis of closely related analogs and fundamental

principles of spectroscopy. The data presented herein is predictive and intended to serve as a

reference for researchers synthesizing or working with this compound.

Molecular Structure and Spectroscopic Overview
The structure of 7-Fluoroquinolin-2(1H)-one, with the IUPAC name 7-fluoro-1H-quinolin-2-

one, is characterized by a bicyclic quinolinone core with a fluorine atom at the C7 position. The

presence of the lactam (amide within a ring) functionality, the aromatic system, and the highly

electronegative fluorine atom gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 7-Fluoroquinolin-2(1H)-one, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
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¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and

their connectivity. The chemical shifts are influenced by the electronic environment, with the

fluorine atom and the carbonyl group of the lactam exerting significant effects.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~11.8 br s - N1-H

~7.85 dd J = 8.5, 6.0 H5

~7.70 d J = 9.5 H4

~7.20 dd J = 9.0, 2.5 H8

~7.10 ddd J = 9.0, 8.5, 2.5 H6

~6.50 d J = 9.5 H3

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The broad singlet at ~11.8 ppm is characteristic of the N-H proton of the lactam, which is often

broadened due to quadrupolar relaxation and exchange. The protons on the carbocyclic ring

(H5, H6, and H8) are expected in the aromatic region. H5 is anticipated to be a doublet of

doublets due to coupling with H6 and a smaller coupling to the fluorine at C7. H8 will appear as

a doublet of doublets due to coupling with H6 and the fluorine at C7. The H6 proton will be a

doublet of doublet of doublets, coupling to H5, H8, and the fluorine at C7. The olefinic protons

H3 and H4 will appear as doublets due to their vicinal coupling, with the downfield shift of H4

being influenced by the deshielding effect of the adjacent aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve ~5-10 mg of 7-Fluoroquinolin-2(1H)-one in ~0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its
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excellent solvating power for polar compounds and to avoid exchange of the N-H proton with

the solvent.

Instrument Setup: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer

equipped with a broadband probe.

Acquisition Parameters:

Pulse sequence: Standard zg30 (30-degree pulse).

Spectral width: ~16 ppm.

Acquisition time: ~2-3 seconds.

Relaxation delay: 2 seconds.

Number of scans: 16-64, depending on the sample concentration.

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to

the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides

insights into their chemical environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Coupling (JC-F, Hz) Assignment

~162.0 d, J ≈ 245 C7

~160.5 s C2

~140.0 d, J ≈ 12 C8a

~139.5 s C4

~128.0 d, J ≈ 9 C5

~122.0 s C4a

~117.0 d, J ≈ 2 C3

~115.0 d, J ≈ 22 C6

~109.0 d, J ≈ 26 C8

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbonyl carbon (C2) is expected at a characteristic downfield chemical shift of around

160.5 ppm. The most downfield signal in the aromatic region will be C7, directly attached to the

fluorine, exhibiting a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz.

The other carbons in the fluorinated ring (C5, C6, C8, and C8a) will show smaller two- or three-

bond C-F couplings. The chemical shifts of these carbons are influenced by the resonance and

inductive effects of the fluorine substituent.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrument Setup: Utilize a 125 MHz (or corresponding frequency for the spectrometer) NMR

spectrometer.

Acquisition Parameters:

Pulse sequence: Standard zgpg30 (30-degree pulse with proton decoupling).

Spectral width: ~220 ppm.
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Acquisition time: ~1-2 seconds.

Relaxation delay: 2 seconds.

Number of scans: 1024-4096, as ¹³C has a low natural abundance.

Processing: Apply an exponential window function with a line broadening of 1-2 Hz.

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine

environment.[3][4]

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity

~ -115 m

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

The ¹⁹F chemical shift is highly sensitive to the electronic environment. For an aromatic

fluorine, a chemical shift of around -115 ppm (relative to CFCl₃) is expected. The signal will

likely be a complex multiplet due to couplings with the neighboring aromatic protons (H6 and

H8).

Experimental Protocol: ¹⁹F NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrument Setup: Use a spectrometer with a fluorine-capable probe, tuned to the

appropriate frequency (e.g., 470 MHz for a 500 MHz ¹H instrument).

Acquisition Parameters:

Pulse sequence: Standard zg30.
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Spectral width: ~100 ppm, centered around the expected chemical shift.

Acquisition time: ~1 second.

Relaxation delay: 2 seconds.

Number of scans: 64-256.

Processing: Apply an exponential window function with a line broadening of 0.5-1 Hz. No

external reference is typically needed if the spectrometer is calibrated, but an external

reference of CFCl₃ can be used for precise referencing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 7-Fluoroquinolin-2(1H)-one is expected to be dominated by absorptions from the N-H and

C=O bonds of the lactam, as well as vibrations from the aromatic ring and the C-F bond.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3200-3000 Medium, broad N-H stretching

1660 Strong C=O (amide I) stretching

1610, 1580, 1490 Medium-Strong C=C aromatic ring stretching

~1250 Strong C-F stretching

~820 Strong C-H out-of-plane bending

Expertise & Experience: Interpreting the IR Spectrum

The broad absorption in the 3200-3000 cm⁻¹ region is characteristic of N-H stretching in the

solid state, where hydrogen bonding is present. The strong band at ~1660 cm⁻¹ is a classic

amide I band, corresponding to the C=O stretching vibration of the lactam. The aromatic C=C

stretching vibrations appear in the 1610-1490 cm⁻¹ region. A strong absorption around 1250
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cm⁻¹ is expected for the C-F stretching vibration. The out-of-plane C-H bending vibrations can

provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Grind a small amount (~1-2 mg) of 7-Fluoroquinolin-2(1H)-one with

~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

uniform powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Spectrum Collection: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum

of an empty sample holder should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

163 100 [M]⁺ (Molecular Ion)

135 ~80 [M - CO]⁺

108 ~40 [M - CO - HCN]⁺

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 163, corresponding to the molecular weight of

C₉H₆FNO. A common fragmentation pathway for quinolinones is the loss of carbon monoxide

(CO) from the lactam ring, which would give rise to a significant peak at m/z 135. Subsequent

fragmentation could involve the loss of HCN, leading to a fragment at m/z 108.
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Experimental Protocol: Mass Spectrometry (EI)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently

volatile and thermally stable.

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range of m/z 50-500 using a quadrupole or time-of-flight (TOF)

mass analyzer.

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Key Spectroscopic Correlations
The following diagram illustrates the key structural features of 7-Fluoroquinolin-2(1H)-one
and their expected spectroscopic signatures.

Caption: Predicted spectroscopic data for 7-Fluoroquinolin-2(1H)-one.

Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic

data for 7-Fluoroquinolin-2(1H)-one. The expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data

have been presented along with interpretations and standardized experimental protocols. This

information serves as a valuable resource for researchers in the fields of synthetic chemistry,

medicinal chemistry, and drug development, enabling them to anticipate the spectroscopic

characteristics of this compound and aiding in its successful identification and characterization.

It is strongly recommended that any experimentally obtained data be rigorously compared with

these predictions and fully analyzed to confirm the structure and purity of the synthesized

material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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